4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that features a benzodioxole moiety fused with a hexahydrobenzothienopyridinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups to yield different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydroaluminate is used for reduction reactions.
Substitution: Reagents such as chloroacetyl chloride and secondary amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, amide, and sulfanylacetamide derivatives .
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with various molecular targets and pathways. The benzodioxole moiety is known to interact with biological systems, potentially affecting enzyme activity and cellular signaling pathways . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)ethanone: This compound shares the benzodioxole moiety but has a simpler structure.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(piperidin-1-yl)acetamide hydrochloride: A derivative with additional functional groups.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its complex fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17NO3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H17NO3S/c20-16-8-12(10-5-6-13-14(7-10)22-9-21-13)17-11-3-1-2-4-15(11)23-18(17)19-16/h5-7,12H,1-4,8-9H2,(H,19,20) |
InChI Key |
UIZHWBAJOXZVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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